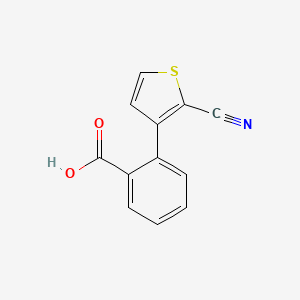
2-(5-Cyanothiophen-4-YL)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyanothiophen-4-YL)benzoic acid is an organic compound with the molecular formula C12H7NO2S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 5-cyanothiophen-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanothiophen-4-YL)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 5-cyanothiophene-2-boronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(5-Cyanothiophen-4-YL)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(5-Cyanothiophen-4-YL)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(5-Cyanothiophen-4-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
作用機序
The mechanism of action of 2-(5-Cyanothiophen-4-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s interaction with its target .
類似化合物との比較
Similar Compounds
- 4-(5-Cyanothiophen-2-yl)benzoic acid
- 4-(5-Aminosulfonylthiophen-2-yl)benzoic acid
- 4-(5-Methylpyridin-2-yl)benzoic acid
Uniqueness
2-(5-Cyanothiophen-4-YL)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C12H7NO2S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
2-(2-cyanothiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H7NO2S/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-6H,(H,14,15) |
InChIキー |
DGJXKRTXLSURKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(SC=C2)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


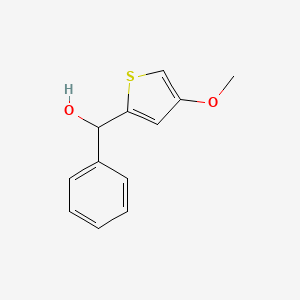

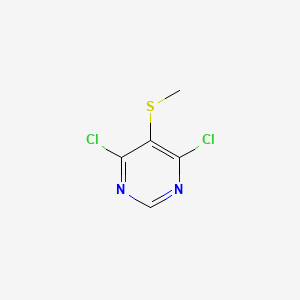
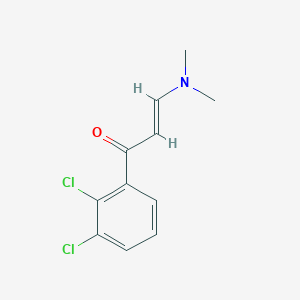

![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)
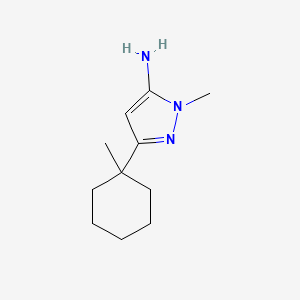

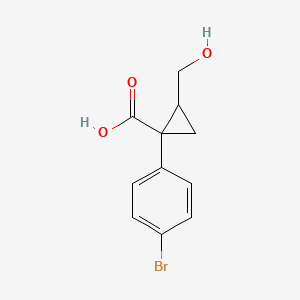
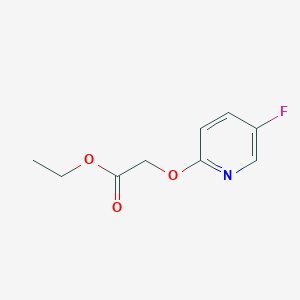
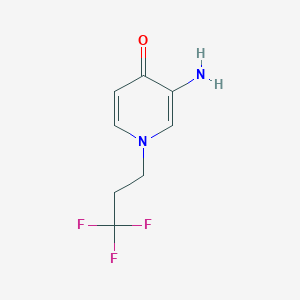
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)
![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
